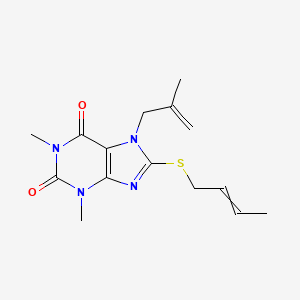![molecular formula C13H23N3O B2766781 [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine CAS No. 1803583-42-7](/img/structure/B2766781.png)
[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine, also known as DMXAA, is a synthetic compound that has gained significant attention due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- A key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use, involves a compound structurally related to the query chemical. The synthesis process includes asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
- Novel pyrrole derivatives synthesized via cyclization and Vilsmeier–Haack formylation reactions displayed significant antibacterial and antifungal activity, highlighting the antimicrobial potential of pyrrole-based structures (Hublikar et al., 2019).
Analytical Applications
- In food chemistry, heterocyclic aromatic amines like the query compound are analyzed in cooked beefburgers using microwave-assisted extraction and dispersive liquid-liquid microextraction (Mesa, Padró, & Reta, 2013).
- Pyrrole derivatives are synthesized and evaluated for their insecticidal and antimicrobial potential, indicating the role of pyrrole-based compounds in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Environmental and Health Studies
- A study on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming normal diets versus those on parenteral alimentation underscores the environmental and dietary exposure to such compounds (Ushiyama et al., 1991).
Catalysis and Reaction Mechanisms
- Research on the reaction of oxiranes with carbon disulfide under high pressure involving tertiary amines, similar to the query compound, elucidates reaction mechanisms and synthetic applications (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).
- The role of dimethyl substitution in accelerating pyrrole formation and protein crosslinking provides insight into the biochemical interactions and potential toxicological aspects of similar compounds (Anthony, Boekelheide, Anderson, & Graham, 1983).
Material Science and Sensing Applications
- A study on precipitating non-aqueous amine systems for carbon dioxide absorption using 2-amino-2-methyl-1-propanol suggests potential applications in carbon capture technologies (Karlsson, Drabo, & Svensson, 2019).
- Development of a fluorescent probe with an aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels illustrates the application of pyrrole-based compounds in environmental sensing (Wang et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cell biology . These changes can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
It has been demonstrated that 2,5-dimethylpyrrole, a partial structure of the compound, can enhance cell-specific productivity
Result of Action
It has been shown that 2,5-dimethylpyrrole, a partial structure of the compound, can enhance cell-specific productivity
Properties
IUPAC Name |
N-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-10-6-12(11(2)15-10)7-14-8-13-9-16(3)4-5-17-13/h6,13-15H,4-5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCUWZWVLJEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)CNCC2CN(CCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)







![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)
![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2766719.png)
![(Z)-S-(2-((3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2766720.png)
